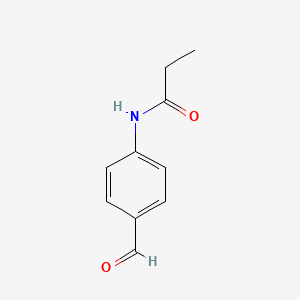

N-(4-formylphenyl)propanamide

Description

Contextualization within Amidic and Aldehydic Compounds

N-(4-formylphenyl)propanamide is a secondary amide, meaning the nitrogen atom is bonded to two carbon atoms—one being the carbonyl carbon of the propanamide group and the other being a carbon atom of the phenyl ring. masterorganicchemistry.com Amides are a crucial class of organic compounds, structurally defined by a carbonyl group (C=O) linked to a nitrogen atom. solubilityofthings.comdiplomatacomercial.com This linkage results in a resonance structure that gives the C-N bond partial double-bond character, restricting rotation. masterorganicchemistry.com The amide group is polar, capable of acting as both a hydrogen bond donor (via the N-H bond) and acceptor (via the carbonyl oxygen), which generally confers solubility in polar solvents. solubilityofthings.comchemistrytalk.org Amides are relatively stable and less reactive compared to other carboxylic acid derivatives like esters, though they can undergo hydrolysis to a carboxylic acid and an amine under acidic or basic conditions. diplomatacomercial.compressbooks.pub

Simultaneously, the molecule contains an aldehyde functional group (a formyl group, -CHO) attached to the phenyl ring. The aldehyde group is characterized by a carbonyl center bonded to a hydrogen and a carbon atom. This group is highly reactive and participates in a wide array of chemical transformations. Key reactions of aldehydes include oxidation to carboxylic acids, reduction to primary alcohols, and a variety of nucleophilic addition reactions at the electrophilic carbonyl carbon. smolecule.com The presence of both the stable, structure-directing amide group and the reactive aldehyde "handle" in this compound provides a unique chemical profile, allowing for selective reactions at one site while the other remains intact.

| Functional Group | Key Spectroscopic Features | General Reactivity |

| Amide (Secondary) | IR: Carbonyl (C=O) stretch at ~1650 cm⁻¹, N-H stretch at 3300-3500 cm⁻¹. chemistrytalk.org¹H NMR: N-H proton signal at 5.5-8.5 ppm. chemistrytalk.org | Relatively stable; undergoes hydrolysis under strong acid/base catalysis; can be reduced to an amine by agents like LiAlH₄. diplomatacomercial.compressbooks.pub |

| Aldehyde (Aromatic) | IR: Carbonyl (C=O) stretch at ~1700 cm⁻¹. ¹H NMR: Aldehydic proton signal at 9-10 ppm. | Highly reactive; undergoes oxidation to carboxylic acids, reduction to alcohols, and nucleophilic addition reactions. smolecule.com |

Significance in Advanced Organic Synthesis and Materials Science Precursor Development

The dual functionality of this compound makes it a valuable intermediate in multi-step organic synthesis. smolecule.comresearchgate.net The formyl group serves as a versatile anchor for building molecular complexity. For example, it can be converted into other functional groups or used in condensation reactions to form larger Schiff bases or stilbene-type structures. The amide portion, while more robust, can be used to introduce specific steric or electronic properties into a target molecule or can be cleaved at a later synthetic stage if necessary. pressbooks.pub A common synthesis route to obtain this compound and its analogues involves the nucleophilic acylation of 4-aminobenzaldehyde (B1209532) with an appropriate acyl chloride, such as propanoyl chloride. researchgate.net

In materials science, aromatic aldehydes are important precursors for a variety of functional materials. researchgate.net Compounds like tris(4-formylphenyl)amine (B39881) are used as key building blocks for hole-transport materials, polymers for light-emitting devices, and dendrimers. researchgate.net By analogy, this compound possesses the potential to serve as a precursor for polymers and other advanced materials. The formyl group allows for polymerization or grafting onto surfaces, while the propanamide substituent can be used to fine-tune properties such as solubility, processability, and intermolecular interactions (e.g., hydrogen bonding) in the final material. The selection of specific precursors is critical in materials synthesis as it can govern the reaction pathway and the properties of the resulting material. nih.gov

Overview of Research Trajectories for this compound and its Structural Analogues

Research involving this compound and its structural analogues primarily focuses on their utility as building blocks in medicinal chemistry and, to a lesser extent, materials science. smolecule.comresearchgate.netevitachem.com The general research trajectory involves synthesizing derivatives and evaluating how structural modifications impact their chemical reactivity and biological activity.

A significant area of investigation is the synthesis of more complex molecules for pharmaceutical applications. smolecule.com Analogues are often designed to interact with specific biological targets. For instance, modifying the substituents on the phenyl ring or the acyl group of the amide can alter properties like lipophilicity and electronic distribution, which are crucial for drug-receptor interactions. smolecule.com Research on related structures has led to the development of compounds with potential applications in treating neurological disorders and as cancer research agents. evitachem.combiosynth.com

The table below highlights several structural analogues and the focus of the research associated with them, illustrating the common strategy of using the formylphenyl propanamide scaffold as a starting point for discovering molecules with new functions.

| Compound Name | Key Structural Difference from Parent | Research Focus/Application |

| N-(4-formylphenyl)-2-methyl-propanamide | Branched isobutyramide (B147143) group instead of propanamide. | Used as a model compound in synthetic methodology studies. researchgate.net |

| 3-Chloro-N-[(4-formylphenyl)methyl]propanamide | Amide nitrogen is attached to a methylene (B1212753) spacer. | Intermediate for synthesizing potential pharmaceuticals for neurological disorders. evitachem.com |

| N-(4-Hydroxyphenyl)propanamide | Hydroxyl group replaces the formyl group. | Used as a diagnostic agent and in studies of drug transport. biosynth.com |

| N-(4-sulfamoylphenyl)propanamide | Sulfamoyl group replaces the formyl group. | Investigated as a chemical entity in compound libraries. nih.gov |

| N-[(3-Formylphenyl)methyl]propanamide | Formyl group is at the meta position; methylene spacer. | Potential lead compound for pharmaceuticals and as a material science intermediate. smolecule.com |

This comparative approach allows researchers to establish structure-activity relationships, guiding the design of future compounds with enhanced or more specific properties for targeted applications in both medicine and materials science. scispace.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(4-formylphenyl)propanamide |

InChI |

InChI=1S/C10H11NO2/c1-2-10(13)11-9-5-3-8(7-12)4-6-9/h3-7H,2H2,1H3,(H,11,13) |

InChI Key |

BMUMTWKTXISIKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Formylphenyl Propanamide

Direct Synthesis Approaches for N-(4-formylphenyl)propanamide

Direct synthesis of this compound typically involves the formation of the amide linkage as a key step. This is often achieved through the acylation of a suitable amine precursor.

Nucleophilic Acylation Pathways

Nucleophilic acylation is a cornerstone of amide synthesis. In the context of this compound, this involves the reaction of a nucleophilic amine with an acylating agent.

A prevalent and efficient method for the synthesis of this compound is the coupling reaction between 4-aminobenzaldehyde (B1209532) and propanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. The subsequent elimination of a chloride ion results in the formation of the desired amide bond.

Figure 1: General reaction scheme for the synthesis of this compound from 4-aminobenzaldehyde and propanoyl chloride.

Figure 1: General reaction scheme for the synthesis of this compound from 4-aminobenzaldehyde and propanoyl chloride.This method is widely employed due to the high reactivity of acyl chlorides, which generally leads to good yields of the amide product.

The success of the amine-acyl chloride coupling is highly dependent on the reaction conditions. Key factors that must be carefully controlled include the choice of base, solvent, and temperature.

Base: A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of base is critical to avoid side reactions. Mild, non-nucleophilic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. In some cases, a milder inorganic base like sodium carbonate may be preferred, especially when a stronger base like sodium hydride could lead to undesired reactions involving the aldehyde group ijpcbs.com.

Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are common choices masterorganicchemistry.com. Anhydrous conditions are often necessary to prevent the hydrolysis of the acyl chloride ijpcbs.com.

Temperature: The reaction is often carried out at low temperatures, such as 0 °C or even as low as -40 °C, to control the exothermic nature of the reaction and minimize the formation of byproducts ijpcbs.com. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).

The following interactive data table summarizes typical reaction conditions for the synthesis of amides via amine-acyl chloride coupling.

| Parameter | Condition | Rationale |

| Starting Materials | 4-aminobenzaldehyde, Propanoyl chloride | Readily available precursors for the target molecule. |

| Base | Triethylamine, DIPEA, Sodium Carbonate | Neutralizes HCl byproduct, preventing protonation of the amine. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that dissolve reactants and are inert. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | Prevents moisture from hydrolyzing the acyl chloride. |

Formylation Reactions on Propanamide-Substituted Phenyl Systems

An alternative synthetic strategy involves introducing the formyl group onto a pre-existing N-phenylpropanamide molecule through an electrophilic aromatic substitution reaction. The propanamido group is an ortho-, para-directing activator, making the para-position susceptible to electrophilic attack. study.comucalgary.ca

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds organic-chemistry.org. This reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) ijpcbs.comchemijournal.comcommonorganicchemistry.com. The resulting electrophilic iminium ion then attacks the aromatic ring.

For the synthesis of this compound, N-phenylpropanamide would be the substrate. The propanamido group, being an activating and para-directing group, would facilitate the introduction of the formyl group at the position para to it. While direct literature on the Vilsmeier-Haack formylation of N-phenylpropanamide is not abundant, studies on the similar substrate, acetanilide, show that the reaction proceeds to give the para-formylated product chemijournal.comchemijournal.com.

The reaction generally involves treating the N-aryl amide with the Vilsmeier reagent at elevated temperatures, followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

Several other electrophilic aromatic formylation reactions could potentially be employed for the synthesis of this compound from N-phenylpropanamide. These methods, however, are often substrate-specific and may require optimization.

Gattermann Reaction: This reaction uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds wikipedia.orglscollege.ac.inbyjus.com. A modification, known as the Gattermann-Koch reaction, utilizes carbon monoxide and hydrochloric acid, but it is generally not applicable to phenol (B47542) and phenol ether substrates wikipedia.org.

Duff Reaction: The Duff reaction employs hexamine as the formylating agent and is typically used for the ortho-formylation of phenols researchgate.netwikipedia.orgchem-station.com. Its applicability to N-aryl amides for para-formylation would require investigation.

Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate electron-rich aromatic rings commonorganicchemistry.comsynarchive.comwikipedia.org.

The following interactive data table provides a comparative overview of these formylation methods.

| Reaction | Formylating Agent | Catalyst | Typical Substrates | Key Features |

| Vilsmeier-Haack | DMF/POCl₃ | None (reagent is the electrophile) | Electron-rich arenes, heterocycles | Mild conditions, good for activated rings. |

| Gattermann | HCN/HCl | Lewis Acid (e.g., AlCl₃) | Aromatic hydrocarbons, phenols | Uses highly toxic HCN. |

| Duff | Hexamine | Acid (e.g., glycerol/boric acid) | Phenols | Primarily for ortho-formylation. |

| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Electron-rich arenes | Effective for activated systems. |

Synthesis of this compound via Precursor Modification

The synthesis of this compound is frequently accomplished by modifying precursor molecules that already contain one of the key functional components of the target compound. This can involve either starting with a phenyl ring that already bears a formyl group and adding the propanamide side chain, or beginning with a complete propanamide structure and altering a different substituent on the phenyl ring to create the formyl group.

Derivatization of Formylphenyl Building Blocks

A primary strategy for synthesizing this compound involves the use of commercially available or readily synthesized formylphenyl compounds as foundational building blocks. These methods focus on creating the amide bond as a key step in the synthetic sequence.

The most direct route involves the acylation of 4-aminobenzaldehyde. This reaction, a nucleophilic acyl substitution, forms the amide bond by reacting the amine group of 4-aminobenzaldehyde with a propanoylating agent. Propanoyl chloride or propanoic anhydride (B1165640) are common reagents for this purpose.

The reaction is typically performed in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted side reactions with water. researchgate.net A mild base, like sodium carbonate, is often added to neutralize the hydrochloric acid byproduct generated when using propanoyl chloride. researchgate.net To manage the reactivity of the starting materials, especially the aldehyde group, the reaction is often conducted at low temperatures, for instance, by cooling the reaction vessel to -40 °C before the dropwise addition of the acylating agent. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography. researchgate.net

Table 1: Reaction Conditions for Amidation of 4-Aminobenzaldehyde

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-Aminobenzaldehyde | researchgate.net |

| Acylating Agent | Propanoyl chloride | researchgate.net |

| Solvent | Anhydrous Tetrahydrofuran (THF) | researchgate.net |

| Base | Sodium Carbonate (Na2CO3) | researchgate.net |

| Atmosphere | Inert (Argon or Nitrogen) | researchgate.net |

| Temperature | -40 °C to Room Temperature | researchgate.net |

An alternative, though more indirect, pathway involves reductive amination. This process converts a carbonyl group to an amine through an intermediate imine. wikipedia.org While not a direct synthesis of the target molecule in one step, this methodology can be used to create a necessary precursor. For instance, a different aldehyde could be reacted with an amine, followed by reduction and subsequent acylation to yield the final product.

Reductive amination is valued in green chemistry as it can often be performed as a one-pot reaction under mild conditions. wikipedia.org The process begins with the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in a neutral or weakly acidic environment to form an imine intermediate. wikipedia.org This imine is then reduced to an amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.commasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the initial aldehyde. masterorganicchemistry.com Once the secondary amine precursor is formed and isolated, it can be acylated using propanoyl chloride or a similar reagent, as described in the amidation section, to yield this compound.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Notes | Source |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Added after imine formation is complete. | commonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Not sensitive to water. | commonorganicchemistry.commasterorganicchemistry.com |

Transformation of Substituted Propanamides

Another major synthetic approach starts with a pre-formed N-phenylpropanamide derivative, which is then chemically altered to introduce the formyl group onto the phenyl ring. This is a form of late-stage functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. nih.gov In a potential synthesis of this compound, this could involve the Buchwald-Hartwig amination reaction. This would couple an aryl halide, such as 4-bromobenzaldehyde (B125591) or 4-chlorobenzaldehyde, with propanamide. The reaction requires a palladium catalyst, a suitable ligand (often a phosphine-based ligand), and a base. This method has become a general and reliable technology for preparing aromatic amines and their derivatives. nih.gov The continued development of new ligands and precatalysts has made these reactions highly versatile. nih.gov

The general catalytic cycle for such cross-coupling reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide.

Transmetalation : The amine coupling partner coordinates with the palladium complex.

Reductive Elimination : The final product is formed, and the palladium(0) catalyst is regenerated. mdpi.com

This approach is highly modular, allowing for the synthesis of a wide range of derivatives by varying the coupling partners.

A final strategy involves starting with an N-phenylpropanamide that has a different functional group at the para-position, which is then converted into a formyl group. This is a common strategy in multi-step organic synthesis.

One example is the oxidation of a hydroxymethyl group. The synthesis could begin with N-(4-(hydroxymethyl)phenyl)propanamide. This precursor can be oxidized to the corresponding aldehyde, this compound. A variety of oxidizing agents can be used, but a notable method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. This catalytic system is known for selectively oxidizing primary alcohols to aldehydes with high yields under mild conditions. For example, a similar substrate, 2-[4-(hydroxymethyl)phenyl]propionic acid, is effectively oxidized to 2-(4-formylphenyl)propionic acid using a TEMPO/NaOCl system. google.com

Another possibility is the oxidation of a methyl group. Starting with N-(4-methylphenyl)propanamide, the methyl group could be converted to a formyl group, although this transformation typically requires harsher conditions or multi-step procedures, such as radical halogenation followed by hydrolysis.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful selection of reagents, catalysts, and reaction conditions to maximize product yield and minimize side reactions. Key areas of optimization include catalytic strategies, stereochemical control (where applicable), and purification techniques.

Catalytic Strategies in Amide and Aldehyde Synthesis

The formation of the amide bond in this compound is typically achieved by reacting 4-aminobenzaldehyde with a propanoyl derivative, such as propanoyl chloride or propanoic anhydride. While this reaction can proceed without a catalyst, particularly with the more reactive acyl chlorides, catalytic methods are often employed to improve reaction rates and yields, especially when using less reactive carboxylic acids.

One of the most common methods for this type of acylation is the Schotten-Baumann reaction , which involves the use of a base to neutralize the hydrogen chloride byproduct formed when an acyl chloride is used. byjus.comorganic-chemistry.org This prevents the protonation of the starting amine, which would render it non-nucleophilic. byjus.com The reaction is often performed in a two-phase system of water and an organic solvent, where the base resides in the aqueous phase and the reactants and product in the organic phase. lscollege.ac.in

In recent years, transition metal-catalyzed reactions have gained prominence for amide bond formation. Palladium-catalyzed and copper-catalyzed cross-coupling reactions represent powerful alternatives. For instance, palladium-catalyzed aminocarbonylation of aryl halides can be a route to N-aryl amides. organic-chemistry.org In the context of this compound, a hypothetical palladium-catalyzed approach could involve the coupling of a brominated or iodinated benzaldehyde (B42025) derivative with propanamide. The development of specialized phosphine (B1218219) ligands has been crucial in advancing the scope and efficiency of these reactions. syr.edu

Copper-catalyzed N-arylation of amides, also known as the Goldberg reaction, is another viable catalytic strategy. nih.govacs.org This method typically involves the coupling of an aryl halide with an amide in the presence of a copper catalyst and a suitable ligand. nih.gov For the synthesis of this compound, this would entail reacting 4-halobenzaldehyde with propanamide. The choice of ligand is critical for the success of these reactions, with various diamines and amino acids being effective. nih.gov

The aldehyde functionality in this compound is generally introduced via the starting material, 4-aminobenzaldehyde. However, catalytic methods for the formylation of aromatic rings are also well-established and could be considered in alternative synthetic pathways.

Below are illustrative data tables showcasing typical conditions for analogous N-aryl amide syntheses.

Table 1: Illustrative Conditions for Schotten-Baumann Synthesis of N-Aryl Amides

| Amine | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline (B41778) | Benzoyl chloride | NaOH (aq) | Dichloromethane/Water | 0 - 25 | >90 |

| 4-Methoxyaniline | Acetyl chloride | Pyridine (B92270) | Dichloromethane | 0 - 25 | ~95 |

This table presents representative data for the Schotten-Baumann reaction, a plausible method for the synthesis of this compound.

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Amides

| Aryl Halide | Amide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Iodobenzene | Benzamide | CuI | N,N'-Dimethylethylenediamine | K2CO3 | Dioxane | 110 | 80-90 |

| 4-Bromotoluene | Acetamide | CuI | L-Proline | K3PO4 | DMSO | 90 | 75-85 |

This table illustrates typical conditions for copper-catalyzed N-arylation, which could be adapted for the synthesis of this compound.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

Recrystallization is a commonly used and effective method for the purification of solid organic compounds like amides. researchgate.net The principle of recrystallization is based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. libretexts.org An ideal recrystallization solvent would dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For N-aryl amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often suitable. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified solid is then collected by filtration.

Table 3: Potential Recrystallization Solvents for N-Aryl Amides

| Solvent | Boiling Point (°C) | Polarity | Notes |

|---|---|---|---|

| Ethanol | 78 | Polar Protic | Good for a wide range of amides. |

| Acetone | 56 | Polar Aprotic | Can be a good alternative to ethanol. |

| Acetonitrile | 82 | Polar Aprotic | Often gives good results for amide recrystallization. researchgate.net |

This table provides a list of potential solvents that could be effective for the recrystallization of this compound based on general practices for amide purification.

Column chromatography is another powerful technique for the purification of organic compounds. wikipedia.org This method separates components of a mixture based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (eluent) is passed through the column. orgchemboulder.com For this compound, a normal-phase chromatography setup would likely be employed, where the stationary phase is polar (silica gel) and the mobile phase is a less polar solvent system. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or acetone. rochester.edu The progress of the separation can be monitored by thin-layer chromatography (TLC). orgchemboulder.com

Table 4: Illustrative Eluent Systems for Column Chromatography of Aromatic Amides

| Stationary Phase | Eluent System (v/v) | Typical Application |

|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate (e.g., 70:30 to 50:50) | General purpose for moderately polar compounds. |

| Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | For more polar amides. |

This table presents examples of eluent systems that are commonly used for the chromatographic purification of aromatic amides and could be adapted for this compound.

Chemical Reactivity and Mechanistic Pathways of N 4 Formylphenyl Propanamide

Reactivity of the Aldehyde Functional Group in N-(4-formylphenyl)propanamide

The aldehyde functional group (-CHO) is the most reactive site in this compound for the reactions discussed herein. Its reactivity stems from the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows the aldehyde to participate in a wide array of reactions, including condensations with nitrogen and oxygen nucleophiles and nucleophilic additions at the carbonyl center.

Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. masterorganicchemistry.com The aldehyde group of this compound readily undergoes condensation with various amines and alcohols, typically under catalytic conditions.

Imines: The reaction of this compound with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. libretexts.org These compounds are characterized by a carbon-nitrogen double bond (C=N). The reaction is generally catalyzed by acid and is reversible. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the imine. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by azeotropic distillation. operachem.com Various catalysts can be employed, including solid acid catalysts like Amberlyst® 15, which offer advantages such as easy separation and recyclability. peerj.com

| Amine Reactant | Product (Imine) | Typical Reaction Conditions |

|---|---|---|

| Aniline (B41778) | N-(4-((phenylimino)methyl)phenyl)propanamide | Stirring equimolar amounts with a catalytic amount of acid (e.g., p-TsOH) in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove water. |

| Ethylamine | N-(4-((ethylimino)methyl)phenyl)propanamide | Reaction in a solvent such as ethanol (B145695) at room temperature or with gentle heating. |

| Benzylamine | N-(4-((benzylimino)methyl)phenyl)propanamide | Solventless conditions, stirring the aldehyde and amine with a heterogeneous catalyst like Amberlyst-15 at room temperature. peerj.com |

Oximes: When this compound is treated with hydroxylamine (B1172632) (NH₂OH), the corresponding oxime is formed. wikipedia.org Oximes are compounds containing the RR'C=NOH functional group. wikipedia.org The synthesis is a condensation reaction where hydroxylamine reacts with the aldehyde, eliminating a molecule of water. nih.gov This reaction is a reliable method for the characterization of aldehydes and ketones. wikipedia.org The mechanism is analogous to imine formation, involving the nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration. masterorganicchemistry.com

| Reactants | Product | Typical Reaction Conditions |

|---|---|---|

| This compound, Hydroxylamine hydrochloride (NH₂OH·HCl) | N-(4-((hydroxyimino)methyl)phenyl)propanamide | Reaction in an aqueous ethanol solution in the presence of a base (e.g., sodium acetate (B1210297), pyridine) to neutralize the HCl and free the hydroxylamine nucleophile. |

The aldehyde group of this compound can be protected by converting it into an acetal. This reaction involves treating the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst, resulting in a geminal-diether. libretexts.org The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one equivalent of the alcohol to the carbonyl group. libretexts.org Acetals are stable in neutral and basic conditions, making them excellent protecting groups for aldehydes during reactions involving strong bases or nucleophiles that would otherwise react with the aldehyde. libretexts.orgchemistrysteps.com The formation is reversible and requires acidic conditions for both the forward (acetal formation) and reverse (deprotection) reactions. chemistrysteps.com A common method involves using a catalytic amount of a strong acid like hydrochloric acid in an excess of the alcohol, which also serves as the solvent. nih.gov

| Alcohol Reactant | Product (Acetal) | Typical Reaction Conditions |

|---|---|---|

| Methanol (excess) | N-(4-(dimethoxymethyl)phenyl)propanamide | Catalytic amount of acid (e.g., HCl, p-TsOH) in methanol, stirred at ambient temperature. nih.gov |

| Ethylene glycol | N-(4-(1,3-dioxolan-2-yl)phenyl)propanamide | Catalytic amount of acid in a solvent like toluene, with removal of water using a Dean-Stark apparatus to drive the equilibrium. |

Nucleophilic addition is a fundamental reaction of aldehydes. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles due to the highly polarized carbon-metal bond. libretexts.org They readily add to the carbonyl carbon of aldehydes to form alcohols. libretexts.org The reaction of this compound with an organometallic reagent would result in the formation of a secondary alcohol after an acidic workup step.

A crucial consideration for this compound is the presence of the amide N-H proton. This proton is acidic and will react with the strongly basic organometallic reagent in an acid-base reaction. Therefore, at least two equivalents of the organometallic reagent are required: the first equivalent deprotonates the amide, and the second equivalent adds to the aldehyde carbonyl group.

The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent protonation during aqueous workup yields the secondary alcohol.

| Organometallic Reagent | Final Product (after acidic workup) | Notes |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | N-(4-(1-hydroxyethyl)phenyl)propanamide | Requires at least 2 equivalents of the Grignard reagent. |

| Phenyllithium (C₆H₅Li) | N-(4-(hydroxy(phenyl)methyl)phenyl)propanamide | Requires at least 2 equivalents of the organolithium reagent. |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | N-(4-(1-hydroxypropyl)phenyl)propanamide | Requires at least 2 equivalents of the Grignard reagent. |

The addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of an aldehyde produces a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon. unizin.orgopenstax.org Due to the high toxicity of HCN gas, the reaction is more conveniently carried out by generating HCN in situ from an alkali metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an acid. libretexts.orggoogle.com The reaction requires a basic catalyst to generate the cyanide ion (CN⁻), which is the active nucleophile. libretexts.orglibretexts.org

The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated by undissociated HCN or by acid added during workup to give the final cyanohydrin product. libretexts.org The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. unizin.org

| Cyanide Source | Product | Typical Reaction Conditions |

|---|---|---|

| NaCN, H₂SO₄ | N-(4-(cyano(hydroxy)methyl)phenyl)propanamide | Mixing the aldehyde with an aqueous solution of NaCN, followed by the slow addition of acid (e.g., H₂SO₄) to generate HCN in situ while maintaining a slightly basic pH for optimal reaction rate. libretexts.org |

| KCN, Acetic Acid | N-(4-(cyano(hydroxy)methyl)phenyl)propanamide | Reaction of the aldehyde with KCN and acetic acid. wikipedia.org |

| Trimethylsilyl cyanide (TMSCN) | N-(4-(cyano(trimethylsilyloxy)methyl)phenyl)propanamide | Reaction with TMSCN, often with a catalytic amount of a Lewis acid or base, yields the O-silylated cyanohydrin, which can be hydrolyzed to the cyanohydrin. wikipedia.org |

Oxidation and Reduction Transformations of the Formyl Moiety

The formyl group (-CHO) is a versatile functional group that readily undergoes both oxidation and reduction reactions, providing pathways to synthesize a range of derivatives. An oxidation-reduction (redox) reaction involves the transfer of electrons between two species. libretexts.orgpressbooks.pub

Oxidation: The formyl group can be oxidized to a carboxylic acid. This transformation involves the loss of electrons from the aldehyde. Various oxidizing agents can accomplish this, ranging from strong reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) to milder, more selective reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or sodium chlorite (B76162) (NaClO₂). The choice of reagent depends on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (hydroxymethyl group, -CH₂OH) or completely deoxygenated to a methyl group (-CH₃).

Reduction to Alcohol: This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is generally preferred for its chemoselectivity, as it will typically not reduce the amide group.

Reduction to Methyl Group: The complete reduction of the formyl group to a methyl group, known as deoxygenation, can be accomplished under more forcing conditions. Classic methods include the Wolff-Kishner reaction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid).

The following table summarizes common oxidation and reduction transformations of the formyl group applicable to this compound.

| Transformation | Product Functional Group | Reagent(s) |

| Oxidation | Carboxylic Acid (-COOH) | KMnO₄, H₂CrO₄, Ag₂O, NaClO₂ |

| Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ |

| Reductive Amination | Amine (-CH₂NRR') | R₂NH, NaBH₃CN |

| Deoxygenation | Methyl Group (-CH₃) | Zn(Hg), HCl (Clemmensen); H₂NNH₂, KOH (Wolff-Kishner) |

Reactivity of the Amide Functional Group in this compound

The amide functional group is characterized by a resonance structure that delocalizes the nitrogen lone pair into the carbonyl group. This resonance stabilization makes the amide bond robust but also influences its reactivity, particularly towards hydrolysis and reactions at the nitrogen atom.

Amide hydrolysis involves the cleavage of the C-N bond, breaking the molecule into its constituent carboxylic acid and amine. This reaction is typically slow and requires harsh conditions, such as heating in the presence of a strong acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (which is protonated to an ammonium (B1175870) salt under acidic conditions) yields the carboxylic acid. For this compound, this would yield 4-aminobenzaldehyde (B1209532) and propanoic acid.

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. The amide anion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. The final products are the carboxylate salt and the free amine. In this case, the products would be sodium propanoate and 4-aminobenzaldehyde.

The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form a resonance-stabilized amidate anion. This anion is a potent nucleophile and can participate in substitution reactions.

N-Alkylation: The amidate anion can react with alkyl halides in a nucleophilic substitution reaction to form N-alkylated amides. This is an important transformation for the synthesis of N,N-disubstituted amides. mdpi.com Catalytic methods for the N-alkylation of amides using alcohols have also been developed, often employing metal catalysts. nih.gov

N-Acylation: Reaction of the amidate anion with an acylating agent, such as an acyl chloride or an anhydride (B1165640), results in the formation of an imide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Aromatic Ring Functionalization and Electrophilic Substitution

The phenyl ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution reactions.

Propanamide Group (-NHCOCH₂CH₃): This is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair.

Formyl Group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Since the two groups are para to each other, their directing effects are cooperative. The powerful ortho-directing influence of the activating propanamide group dominates, directing incoming electrophiles to the positions C-2 and C-6 (ortho to the amide and meta to the formyl group).

Given the directing effects of the substituents, electrophilic substitution reactions like halogenation and nitration are expected to occur regioselectively.

Halogenation: Bromination or chlorination of the aromatic ring would yield the 2-halo-N-(4-formylphenyl)propanamide. Common reagents include bromine (Br₂) in a solvent like acetic acid or N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. lookchem.com

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro group onto the ring. The expected product is N-(4-formyl-2-nitrophenyl)propanamide. epa.gov The strong activating effect of the amide group facilitates this substitution despite the presence of the deactivating formyl group.

The following table summarizes representative electrophilic substitution reactions.

| Reaction | Reagent(s) | Major Product |

| Bromination | Br₂, CH₃COOH | N-(2-Bromo-4-formylphenyl)propanamide |

| Nitration | HNO₃, H₂SO₄ | N-(4-Formyl-2-nitrophenyl)propanamide |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org

The amide functional group is recognized as a potent DMG. wikipedia.orgbaranlab.org In this compound, the amide group can direct the lithiation to the C-3 position (and C-5, though C-3 is more likely due to potential steric hindrance from the propanoyl group). The process involves the coordination of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic amide oxygen. uwindsor.ca This positions the alkyl base in proximity to the C-3 proton, facilitating its abstraction to form a stabilized aryllithium intermediate.

This aryllithium species is a strong nucleophile and can be quenched with a wide variety of electrophiles (E⁺), leading to the formation of a diverse array of 3-substituted derivatives. This strategy offers a synthetic route to products that are often inaccessible through classical electrophilic aromatic substitution.

| Electrophile | Reagent Example | Product Functional Group at C-3 |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) |

| Alkyl Halides | RX | Alkyl (-R) |

| Iodine | I₂ | Iodo (-I) |

| Silyl Halides | R₃SiCl | Silyl (-SiR₃) |

Structure Activity/property Relationship Sar/spr Studies of N 4 Formylphenyl Propanamide Derivatives

Influence of Substituent Effects on Reactivity and Electronic Structure

The electronic nature of N-(4-formylphenyl)propanamide is governed by the interplay between the electron-donating propanamide group and the electron-withdrawing formyl group, communicated through the π-system of the phenyl ring. The reactivity of the molecule, particularly at the formyl carbon, is highly sensitive to these electronic effects, which can be modulated by further substitution.

The introduction of substituents onto the phenyl ring offers a classic method for tuning the electronic properties at the formyl and amide functional groups. These effects can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant of a substituted derivative (k) to that of the unsubstituted compound (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

Electronic Effects : Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), possess positive σ values and act to decrease electron density on the phenyl ring. When placed at the meta or para positions relative to the formyl group, they enhance its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) have negative σ values and increase electron density, thereby reducing the reactivity of the formyl group. cambridge.org The reaction constant, ρ, indicates the sensitivity of a particular reaction to these substituent effects. wikipedia.org For reactions involving the buildup of negative charge in the transition state, such as nucleophilic addition to the formyl group, the ρ value is positive. cambridge.org

Steric Effects : The placement of substituents at the ortho positions (adjacent to the propanamide or formyl groups) introduces steric hindrance. Bulky ortho-substituents can force the functional groups out of the plane of the phenyl ring, disrupting π-conjugation. This can sterically shield the amide bond from enzymatic hydrolysis or hinder the approach of a nucleophile to the formyl carbon. nih.gov For instance, studies on related anilides have shown that introducing two ortho-methyl groups can significantly increase metabolic stability by preventing amidase activity. nih.gov

Table 1: Predicted Influence of Phenyl Ring Substituents on the Reactivity of the Formyl Group in this compound Derivatives This interactive table summarizes the expected electronic effects based on Hammett substituent constants (σ).

| Substituent (Position) | Hammett Constant (σₚ) | Expected Effect on Formyl Group Reactivity | Nature of Substituent |

| -NO₂ (para) | +0.78 | Strongly Activating | Electron-Withdrawing |

| -CN (para) | +0.66 | Activating | Electron-Withdrawing |

| -Cl (para) | +0.23 | Weakly Activating | Electron-Withdrawing |

| -H (unsubstituted) | 0.00 | Baseline | Reference |

| -CH₃ (para) | -0.17 | Deactivating | Electron-Donating |

| -OCH₃ (para) | -0.27 | Deactivating | Electron-Donating |

| -NH₂ (para) | -0.66 | Strongly Deactivating | Electron-Donating |

Modifications to the propanamide moiety primarily influence the steric and hydrophobic profile of the molecule, while also affecting its hydrogen-bonding capabilities.

Alkyl Chain Length : Extending the alkyl chain from propanamide to butanamide or longer homologues increases the molecule's lipophilicity. This can enhance its ability to cross nonpolar biological membranes or engage in hydrophobic interactions within a protein binding pocket. rsc.orgnih.gov Systematic variation of the alkyl chain length is a common strategy to optimize the pharmacokinetic properties of a lead compound. rsc.org

N-Alkylation : Replacing the hydrogen on the amide nitrogen with an alkyl group, such as a methyl group, has profound consequences. This modification eliminates the N-H bond, removing its ability to act as a hydrogen bond donor. nih.gov This can be a critical change, as N-H···O hydrogen bonds are often fundamental to the solid-state packing of amides and their recognition by biological targets. nih.gov Furthermore, N-methylation can increase metabolic stability by protecting the amide bond from peptidases. nih.gov

Steric Bulk : Introducing steric bulk near the amide bond, for example by using a 2-methylpropanamide moiety instead of propanamide, can influence the molecule's preferred conformation. researchgate.net This steric hindrance can restrict the rotation around the N-C(aryl) bond and affect how the molecule packs in a crystal lattice. researchgate.net

Conformational Analysis and Molecular Dynamics of this compound Analogues

Rotation around the C-N amide bond and the C-C bond connecting the formyl group to the phenyl ring is not free. The energy required to overcome these rotational barriers dictates the conformational dynamics of the molecule.

Amide Bond Rotation : The amide C-N bond possesses significant partial double-bond character due to resonance, which restricts rotation. This results in a high rotational barrier, typically in the range of 15–20 kcal/mol for secondary amides. colostate.edu Consequently, the propanamide group is largely planar. This restricted rotation can lead to the existence of distinct cis and trans isomers, although the trans conformation is generally favored in acyclic amides.

Formyl Group Rotation : The rotation of the formyl group relative to the phenyl ring also has a barrier, though it is considerably lower than that of the amide bond. This barrier arises from the need to break the π-conjugation between the carbonyl group and the aromatic ring. Density functional theory (DFT) calculations on related formamides and benzaldehydes suggest this barrier is typically in the range of 20–23 kcal/mol. nih.govnih.gov The planarity of this linkage is essential for effective electronic communication between the formyl group and the ring.

Table 2: Typical Calculated Rotational Energy Barriers in N-Aryl Amide Systems Data based on DFT calculations for analogous molecular fragments.

| Bond of Rotation | Molecular Fragment | Typical Rotational Barrier (kcal/mol) | Consequence of Barrier |

| Amide (CO-N) | N-methylacetamide | ~18-20 | Planar amide group, potential for cis/trans isomers |

| Formyl (Aryl-CHO) | N-Benzhydrylformamide | ~20-23 | Co-planarity of formyl group with the phenyl ring |

| Aryl (N-Aryl) | Biphenyl | ~1.5-3.5 | Defines overall molecular twist |

In the absence of strong intramolecular hydrogen bonds, the solid-state structure of this compound derivatives is dominated by intermolecular forces. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygens of both the amide and formyl groups are effective acceptors.

Design Principles for Modulating Specific Interactions through Structural Variation

The principles of SAR and SPR allow for the rational design of this compound derivatives with tailored properties for specific applications, such as interacting with a protein binding site. nih.govnih.gov The goal is to optimize the complementarity between the ligand and its target in terms of shape, hydrogen bonding, and electrostatic interactions. e-bookshelf.de

Key design strategies include:

Tuning Electronic Properties : By selecting appropriate substituents for the phenyl ring based on their Hammett constants, the electrophilicity of the formyl group or the nucleophilicity of the amide nitrogen can be precisely controlled. An electron-withdrawing group could be installed to make the formyl oxygen a stronger hydrogen bond acceptor. libretexts.org

Modifying Hydrogen Bonding : The critical N-H···O interaction can be either reinforced or eliminated. Adding other hydrogen bond donors or acceptors to the phenyl ring can create new interaction points. Conversely, N-alkylation of the amide removes the N-H donor, which can be used to test the importance of that specific interaction or to improve membrane permeability. nih.gov

Adjusting Physicochemical Properties : The length and branching of the propanamide alkyl chain can be varied to systematically alter the compound's solubility, lipophilicity, and potential for van der Waals interactions. rsc.org This is a fundamental strategy for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

By systematically applying these principles, derivatives of this compound can be rationally designed to achieve a desired set of properties, transforming the parent molecule into a finely tuned chemical probe or therapeutic lead.

Tailoring Reactive Sites for Specific Molecular Recognition

The this compound scaffold possesses two key reactive sites that can be strategically modified to fine-tune molecular recognition: the formyl group and the propanamide moiety. Each of these can be altered to optimize interactions with biological targets or to modulate the material properties of the resulting compounds.

The formyl group (-CHO) , an aldehyde functionality, is a versatile handle for chemical modifications. Its electrophilic carbon atom can readily participate in reactions to form a variety of functional groups, thereby altering the electronic and steric profile of the molecule. For instance, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, oxime, or hydrazone. These transformations can significantly impact the compound's ability to form hydrogen bonds, engage in electrostatic interactions, or fit into a specific binding pocket of a target protein.

Research on related benzaldehyde-containing compounds has demonstrated the critical role of the formyl group in molecular recognition. For example, in a series of inhibitors targeting a particular enzyme, the aldehyde may act as a key hydrogen bond acceptor. Modifications to this group can therefore dramatically alter binding affinity.

The propanamide moiety (-NHCO(CH2)CH3) provides a combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrophobic ethyl group. The length and branching of the alkyl chain can be varied to probe hydrophobic pockets within a binding site. For instance, replacing the ethyl group with a larger or more complex substituent can enhance van der Waals interactions and improve potency. Furthermore, the amide bond itself is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with protein backbones. Studies on N-acyl aniline (B41778) derivatives have shown that the nature of the acyl group significantly influences biological activity.

| Modification Site | Potential Modifications | Anticipated Impact on Molecular Recognition |

| Formyl Group | Oxidation to Carboxylic Acid | Introduction of a negative charge, enhanced hydrogen bonding capability. |

| Reduction to Alcohol | Introduction of a hydrogen bond donor/acceptor. | |

| Conversion to Imine/Oxime/Hydrazone | Alteration of steric bulk and electronic properties, potential for new interactions. | |

| Propanamide Chain | Variation of Alkyl Chain Length | Probing hydrophobic pockets, optimizing van der Waals interactions. |

| Introduction of Cyclic Moieties | Restricting conformational flexibility, improving binding affinity. | |

| Replacement of Amide Bond | Altering hydrogen bonding capacity and metabolic stability. |

Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key binding interactions of a parent molecule. nih.gov These approaches are particularly valuable when the initial scaffold presents challenges such as poor pharmacokinetic profiles, toxicity, or limited synthetic accessibility.

Scaffold hopping involves replacing the core structure of a molecule with a functionally equivalent but structurally distinct scaffold. niper.gov.inbhsai.org For this compound, this could involve replacing the central phenyl ring with other aromatic or heteroaromatic systems. The goal is to maintain the spatial arrangement of the critical formyl and propanamide substituents while exploring new chemical space. For instance, a pyridine (B92270) or pyrimidine (B1678525) ring could be introduced to alter the electronic properties and solubility of the molecule. A successful scaffold hop would yield a new molecule that mimics the pharmacophoric features of the original compound, thereby retaining its biological activity.

Isosteric and bioisosteric replacements focus on substituting specific functional groups with others that have similar physical or chemical properties. patsnap.comresearchgate.netnih.govcambridgemedchemconsulting.com This strategy is often employed to fine-tune the properties of a lead compound.

For the formyl group , several bioisosteric replacements can be considered. For example, a nitrile group (-CN) can mimic the linear geometry and hydrogen bond accepting capability of the aldehyde. Other potential replacements include oxetanes or other small heterocyclic rings that can present similar electrostatic potential.

The amide bond in the propanamide side chain is also a common target for isosteric replacement. To improve metabolic stability, for instance, the amide could be replaced with a reverse amide, an ester, a ketone, or a stable heterocyclic ring like a 1,2,4-oxadiazole. Each replacement would need to be carefully evaluated to ensure that the key hydrogen bonding interactions are maintained or adequately compensated for.

| Original Moiety | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Formyl Group (-CHO) | Nitrile (-CN) | Mimics linearity and hydrogen bond accepting properties. |

| Oxetane | Can present a similar electrostatic profile. | |

| Small Heterocycles (e.g., oxazole) | Introduces different electronic and solubility characteristics. | |

| Amide Bond (-NHCO-) | Reverse Amide (-CONH-) | Alters hydrogen bonding vectors and metabolic susceptibility. |

| Ester (-COO-) | Modifies hydrogen bonding and hydrolytic stability. | |

| Ketone (-CO-) | Removes the hydrogen bond donor capability. | |

| 1,2,4-Oxadiazole | Provides a metabolically stable mimic of the amide bond. |

Through the systematic application of SAR/SPR principles, including the targeted modification of reactive sites and the strategic use of scaffold hopping and isosteric replacements, the this compound scaffold can be optimized for a wide range of applications, from the development of potent and selective therapeutic agents to the design of novel functional materials.

Advanced Spectroscopic and Structural Elucidation Studies of N 4 Formylphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, enabling the complete structural determination of N-(4-formylphenyl)propanamide.

High-resolution ¹H and ¹³C NMR spectra offer fundamental information regarding the number and type of protons and carbons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of neighboring protons.

Based on the analysis of structurally similar compounds, such as N-phenylpropanamide and 4-substituted benzaldehydes, a set of predicted chemical shifts for this compound can be established. The propanamide moiety gives rise to characteristic signals for the ethyl group—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons—and a broad singlet for the amide N-H proton. The aromatic region is defined by two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aldehyde proton appears as a distinct singlet at a significantly downfield chemical shift.

Similarly, the ¹³C NMR spectrum is expected to show distinct signals for each carbon atom. The carbonyl carbons of the amide and aldehyde groups are the most deshielded, appearing at the lowest field. The aromatic carbons show four distinct signals due to the molecule's symmetry, and the aliphatic carbons of the ethyl group appear at the highest field.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~1.2 | Triplet (t) |

| -CH₂- | ~2.5 | Quartet (q) |

| Ar-H (ortho to -NH) | ~7.7 | Doublet (d) |

| Ar-H (ortho to -CHO) | ~7.9 | Doublet (d) |

| -NH- | ~8.0-9.0 | Broad Singlet (br s) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | ~10 |

| -C H₂- | ~30 |

| Ar-C (ortho to -NH) | ~120 |

| Ar-C (ortho to -CHO) | ~130 |

| Ar-C (ipso, C-NH) | ~144 |

| Ar-C (ipso, C-CHO) | ~135 |

| Amide C=O | ~173 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, the key expected correlations would be between the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group, and between the ortho and meta protons on the aromatic ring. This confirms the presence of the -CH₂CH₃ spin system and the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For instance, the proton signal at ~9.9 ppm would correlate with the carbon signal at ~191 ppm, confirming their assignment to the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is particularly powerful for establishing the connectivity between different functional groups. Key expected correlations for this compound would include:

The N-H proton to the amide carbonyl carbon (~173 ppm) and the aromatic carbons ortho and ipso to the nitrogen.

The methylene (-CH₂) protons to the amide carbonyl carbon and the methyl carbon.

The aldehyde proton (-CHO) to the ipso-aromatic carbon (~135 ppm).

The aromatic protons to their neighboring and ipso-carbons, confirming the substitution pattern.

The amide bond in this compound has partial double-bond character due to resonance, which restricts rotation around the C-N bond. This can lead to the existence of different conformers (s-cis and s-trans isomers). While these conformers may interconvert rapidly at room temperature, leading to averaged signals in the NMR spectrum, advanced techniques like variable-temperature (VT) NMR could be employed to study this dynamic process.

By lowering the temperature, the rate of interconversion can be slowed down sufficiently to potentially observe separate sets of signals for each distinct conformer on the NMR timescale. The temperature at which the separate signals coalesce can be used to calculate the energy barrier to rotation around the amide bond, providing valuable insight into the molecule's conformational stability and dynamics.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly effective for identifying functional groups. ksu.edu.sa

The this compound molecule possesses two distinct carbonyl groups: one in the amide function and one in the aldehyde function. These are expected to give rise to two separate, strong absorption bands in the FT-IR spectrum in the region of 1600-1800 cm⁻¹. spectroscopyonline.com

Amide C=O Stretch (Amide I Band): The C=O stretching vibration of a secondary amide typically appears as a very strong band in the FT-IR spectrum. For conjugated amides, this band is generally found between 1680 and 1630 cm⁻¹. spectroscopyonline.com The position is lower than that of many other carbonyl groups due to the resonance effect involving the nitrogen lone pair, which decreases the double-bond character of the C=O bond. pg.edu.pl

Aldehyde C=O Stretch: The carbonyl stretch of an aromatic aldehyde is also a strong band, typically appearing at a higher frequency than the amide carbonyl, in the range of 1710-1685 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the phenyl ring lowers its frequency compared to a saturated aliphatic aldehyde. pg.edu.plorgchemboulder.com

In the Raman spectrum, the C=O stretching vibrations are generally weaker than in the IR spectrum. vscht.cz However, their observation can still provide complementary information for a definitive assignment.

Expected Carbonyl Stretching Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (Amide I) | FT-IR | ~1670 | Strong |

The vibrations of the amide N-H group are sensitive probes of intermolecular interactions, particularly hydrogen bonding. nih.gov

N-H Stretching Vibration: In a dilute solution with a non-polar solvent where the molecule is largely isolated, the N-H stretching vibration of a secondary amide is expected to appear as a sharp, single band around 3400-3460 cm⁻¹. In the solid state or in a concentrated solution, intermolecular hydrogen bonding of the type N-H···O=C is expected. This hydrogen bonding weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (typically 3300-3200 cm⁻¹) and the band to become significantly broader. spectroscopyonline.com

N-H Bending Vibration (Amide II Band): This vibration is a combination of N-H in-plane bending and C-N stretching. leibniz-fli.de For secondary amides, it appears as a strong band in the FT-IR spectrum between 1510 and 1580 cm⁻¹. leibniz-fli.de The position of the Amide II band is also sensitive to hydrogen bonding, typically shifting to a lower frequency upon the formation of hydrogen bonds. nih.gov The presence of a broad N-H stretch at a lower frequency alongside a distinct Amide II band provides strong evidence for the presence of intermolecular hydrogen bonding in the condensed phase of this compound.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| N-phenylpropanamide |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be employed to confirm its chemical formula, C₁₀H₁₁NO₂. The technique distinguishes between compounds that have the same nominal mass but different elemental compositions.

An HRMS analysis would yield a precise mass measurement that can be compared against the theoretical exact mass calculated from the isotopic masses of its constituent elements. This comparison helps to unequivocally confirm the elemental composition of the compound.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Nominal Mass | 177 u |

| Monoisotopic Mass | 177.07898 u |

| Theoretical [M+H]⁺ Ion | 177.08626 m/z |

| Theoretical [M+Na]⁺ Ion | 199.06821 m/z |

This table presents calculated theoretical values for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID) to produce smaller, secondary ions. researchgate.net The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering profound insights into its structural connectivity. acs.org

For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to fragmentation. The analysis of the resulting fragment ions allows for the verification of its constituent parts, such as the formylphenyl group and the propanamide side chain. The most likely fragmentation pathways would involve the cleavage of the amide bond, which is a common and predictable fragmentation route for such compounds. unimi.it

Table 2: Predicted MS/MS Fragmentation Pattern for [C₁₀H₁₁NO₂ + H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 178.0863 | 122.0603 | C₃H₄O (Propenal) | [4-aminobenzaldehyde + H]⁺ |

| 178.0863 | 120.0446 | C₂H₅NO (Propanamide) | [Phenylformyl]⁺ |

| 178.0863 | 92.0500 | C₃H₄O + CO | [Aniline fragment]⁺ |

This table illustrates a plausible fragmentation pattern based on the chemical structure of this compound and general fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. dergipark.org.tr This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice. core.ac.uk

Single-Crystal X-ray Diffraction of this compound and its Crystalline Derivatives

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

The results would provide precise measurements of all bond lengths and angles within the molecule. For instance, it would confirm the planarity of the benzene ring and the geometry of the amide and formyl functional groups. This data is crucial for understanding the molecule's conformation in the solid state.

Table 3: Typical Bond Lengths Expected in this compound

| Bond Type | Functional Group | Expected Bond Length (Å) |

|---|---|---|

| C-N | Amide | ~1.33 Å |

| C=O | Amide | ~1.23 Å |

| C=O | Aldehyde | ~1.21 Å |

| C(ar)-C(ar) | Aromatic Ring | ~1.39 Å |

| C(ar)-N | Aromatic Amine | ~1.43 Å |

| C(ar)-C(formyl) | Aromatic-Aldehyde | ~1.48 Å |

This table provides expected bond lengths based on data from analogous structures and general crystallographic databases.

Analysis of Crystal Packing and Supramolecular Interactions

The data from X-ray diffraction also reveals how individual molecules of this compound pack together in the crystal. This packing is governed by non-covalent intermolecular forces, known as supramolecular interactions.

Given its chemical structure, the molecule possesses key functional groups capable of forming strong hydrogen bonds:

Hydrogen Bond Donor: The amide N-H group.

Hydrogen Bond Acceptors: The amide carbonyl oxygen (C=O) and the formyl carbonyl oxygen (C=O).

Temperature-Dependent Crystallographic Studies

Temperature-dependent crystallographic studies involve collecting X-ray diffraction data at various temperatures, typically from cryogenic temperatures (~100 K) up to room temperature or higher. Such studies are valuable for several reasons:

Thermal Expansion: They can quantify the anisotropic thermal expansion of the crystal lattice.

Phase Transitions: They can identify and characterize any temperature-induced solid-state phase transitions.

Disorder: Data collection at low temperatures reduces thermal motion, often leading to a more precise structural model and helping to resolve any atomic disorder present at room temperature.

For this compound, these studies could reveal how the strength and geometry of the N-H···O hydrogen bonding network change with temperature and whether these changes lead to any structural phase transitions.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can provide accurate descriptions of molecular properties.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For N-(4-formylphenyl)propanamide, this process would start with an initial guess of the molecular structure and iteratively adjust the bond lengths, bond angles, and dihedral angles to find the most stable, low-energy conformation.

The energetic profile of the molecule reveals its thermodynamic stability. Key energetic parameters that would be calculated for this compound include the total energy, enthalpy, and Gibbs free energy. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum. Such calculations have been successfully applied to various substituted benzaldehydes and aromatic amides to understand their structural stability nih.govnih.govresearchgate.net.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

This table presents hypothetical optimized geometrical parameters (bond lengths and bond angles) for this compound, as would be calculated using DFT methods.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C(carbonyl)-O | 1.23 Å |

| Bond Length | C(carbonyl)-N | 1.36 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Length | C(formyl)-O | 1.21 Å |

| Bond Angle | O-C(carbonyl)-N | 122.5° |

| Bond Angle | C(phenyl)-N-C(carbonyl) | 128.0° |

| Bond Angle | O-C(formyl)-H | 124.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov.

The energy of the HOMO is related to the ionization potential and indicates the molecule's susceptibility to electrophilic attack. The energy of the LUMO is related to the electron affinity and suggests its susceptibility to nucleophilic attack nih.gov. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap implies high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO nih.govconicet.gov.ar. For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the amide group, while the LUMO would be centered on the electron-withdrawing formyl group and the carbonyl group of the amide.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

This table shows representative values for HOMO-LUMO energies and related chemical descriptors that would be derived from a DFT calculation.

| Parameter | Value (eV) |

| EHOMO | -6.85 eV |

| ELUMO | -2.15 eV |

| Energy Gap (ΔE) | 4.70 eV |

| Ionization Potential (I ≈ -EHOMO) | 6.85 eV |

| Electron Affinity (A ≈ -ELUMO) | 2.15 eV |

| Chemical Hardness (η = (I-A)/2) | 2.35 eV |

| Electrophilicity Index (ω) | 2.21 eV |

Natural Bond Orbital (NBO) analysis is a method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule uni-muenchen.deq-chem.com. It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals wisc.edu.

Table 3: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

This table illustrates significant donor-acceptor interactions and their stabilization energies (E(2)), which indicate charge delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C(carbonyl)-O) | 45.8 |

| LP(2) O(carbonyl) | σ(N-C(phenyl)) | 5.2 |

| π(C-C)phenyl | π(C(formyl)-O) | 18.5 |

| π(C-C)phenyl | π(C(carbonyl)-O) | 15.3 |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis